tert-Butyl (trans-4-phenylcyclohexyl)carbamate
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Overview
Description
tert-Butyl (trans-4-phenylcyclohexyl)carbamate is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.39 g/mol . It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry. The compound is known for its stability and versatility, making it a valuable reagent in many chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (trans-4-phenylcyclohexyl)carbamate can be synthesized through the reaction of trans-4-phenylcyclohexylamine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (trans-4-phenylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl (trans-4-phenylcyclohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (trans-4-phenylcyclohexyl)carbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the phenylcyclohexyl group.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Contains a hydroxy group instead of a phenyl group.
tert-Butyl carbazate: Contains a hydrazine group instead of an amine.
Uniqueness
tert-Butyl (trans-4-phenylcyclohexyl)carbamate is unique due to its combination of the tert-butyl group and the trans-4-phenylcyclohexyl moiety. This structure provides enhanced stability and specific reactivity, making it a valuable reagent in organic synthesis and various scientific applications .
Properties
IUPAC Name |
tert-butyl N-(4-phenylcyclohexyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSJIEMXLZAPCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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